Epiepoformin
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Overview
Description
Preparation Methods
Epiepoformin can be synthesized through various methods. One efficient synthetic route involves the use of a catalytic asymmetric Diels-Alder reaction . This method employs a chiral oxazaborolidium catalyst to achieve high enantioselectivity. The reaction is carried out at low temperatures (-78°C) in the presence of cyclopentadiene and 2-iodo-1,4-quinone monoketal .
Chemical Reactions Analysis
Epiepoformin undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . Major products formed from these reactions include various derivatives of this compound, which have been studied for their biological activities .
Scientific Research Applications
Epiepoformin has been extensively studied for its scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of other bioactive compounds . In biology, it has been shown to inhibit the germination of lettuce seeds, indicating its potential as a herbicide . In medicine, this compound exhibits antifungal properties, making it a candidate for the development of new antifungal agents .
Mechanism of Action
The mechanism of action of epiepoformin involves its interaction with cellular components, leading to the inhibition of key biological processes . The compound’s epoxide group is believed to play a crucial role in its biological activity, as it can form covalent bonds with nucleophilic sites in proteins and other biomolecules . This interaction disrupts normal cellular functions, leading to the observed biological effects .
Comparison with Similar Compounds
Epiepoformin is structurally similar to other cyclohexene epoxides, such as epiepoxydon and bromoxone . it is unique in its specific biological activities and the presence of a conjugated double bond, which is essential for its activity . Other similar compounds include diplopimarane and sphaeropsidins A and C, which are also isolated from Diplodia quercivora .
Properties
Molecular Formula |
C8H10O2 |
---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
(1R,5S,6R)-3,5-dimethyl-7-oxabicyclo[4.1.0]hept-3-en-2-one |
InChI |
InChI=1S/C8H10O2/c1-4-3-5(2)7-8(10-7)6(4)9/h3,5,7-8H,1-2H3/t5-,7+,8-/m0/s1 |
InChI Key |
PAZJGIORGHYFCF-ARDNSNSESA-N |
Isomeric SMILES |
C[C@H]1C=C(C(=O)[C@H]2[C@@H]1O2)C |
Canonical SMILES |
CC1C=C(C(=O)C2C1O2)C |
Origin of Product |
United States |
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